rac-(1R,2R)-2-ethoxycyclopentan-1-ol
Description
rac-(1R,2R)-2-ethoxycyclopentan-1-ol is a chiral cyclopentanol derivative characterized by an ethoxy (-OCH₂CH₃) and hydroxyl (-OH) group at the 1- and 2-positions of the cyclopentane ring, respectively. The "rac" prefix indicates a racemic mixture, though the specified (1R,2R) stereochemistry highlights its enantiomeric form. This compound’s molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. Its structure combines the hydrogen-bonding capacity of the hydroxyl group with the hydrophobic ether moiety, making it a versatile intermediate in organic synthesis and chiral resolution studies.
Properties
CAS No. |
15051-94-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-ethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by reduction and subsequent ethoxylation. The reaction conditions typically involve the use of strong bases and reducing agents to facilitate the cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-ethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
rac-(1R,2R)-2-ethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and stereoselectivity.
Industry: It is used in the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethoxycyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Key Observations:
- Substituent Size and Polarity: Ethoxy (C₂H₅O-) is bulkier and more hydrophobic than methyl (CH₃-) but less so than allyloxy (C₃H₅O-) or benzylamino (C₆H₅CH₂NH-) groups. Larger substituents increase molecular weight and lipophilicity, impacting solubility and reactivity .
- Functional Group Diversity: Amino-substituted derivatives (e.g., benzylamino, methylamino) introduce nucleophilic sites for reactions like alkylation or salt formation (e.g., hydrochloride derivatives in ).
Physicochemical Property Analysis
While direct experimental data (e.g., melting points, logP) for this compound is unavailable, trends can be inferred:
- Molecular Weight: Ethoxy substitution increases molecular weight compared to methyl analogs (130.18 vs. 100.16 g/mol) but remains lighter than allyloxy (142.20 g/mol) or benzylamino derivatives (191.27 g/mol) .
- Hydrogen Bonding : The hydroxyl group enhances water solubility relative to purely ether- or alkyl-substituted analogs.
- Lipophilicity: Ethoxy’s moderate hydrophobicity suggests intermediate logP values compared to hydrophilic amino derivatives (e.g., hydrochloride salts in ) and highly lipophilic aryl/allyl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
